Draconin A

Description

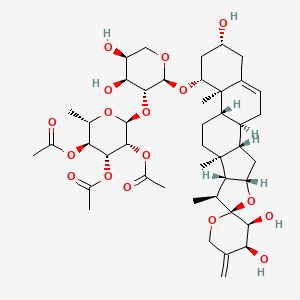

Note: The evidence provided refers to "Draconin Red," a natural dye derived from the fungus Scytalidium cuboideum. This compound exhibits unique photophysical properties due to its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. For clarity, "Draconin A" is presumed to align with "Draconin Red" based on contextual evidence.

Draconin Red is a dual-ESIPT dye characterized by two para-substituted aromatic rings with keto-enol tautomerism. It exists in two primary ground-state conformational isomers: para-symmetric (PS) and para-antisymmetric (PA) (Fig. 1) . The PS isomer dominates (~62% population), while PA constitutes ~38% . Upon photoexcitation, PS and PA undergo ultrafast proton transfer, forming relaxed excited states (PS’ and PA’) with distinct spectral signatures.

Key photophysical features include:

- ESIPT Pathways: Dual proton transfer events occur at adjacent keto-oxygen sites, with activation energies of 104 meV (proton transfer away from methoxy groups) and 137 meV (proton transfer near methoxy groups) .

- Spectral Dynamics: Steady-state absorption/emission spectra show broad, redshifted bands due to conformational heterogeneity and vibrational coupling. Transient absorption (fs-TA) reveals SE (stimulated emission) peaks at 555–563 nm (485 nm excitation) and 562–568 nm (537 nm excitation), with time constants ranging from 150 fs (initial ESIPT) to 550–850 ps (vibrational cooling) .

- Applications: Potential as a sustainable optoelectronic material due to its tunable fluorescence and structural specificity .

Properties

Molecular Formula |

C44H64O17 |

|---|---|

Molecular Weight |

865 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C44H64O17/c1-18-16-54-44(39(52)33(18)50)19(2)32-30(61-44)15-28-26-10-9-24-13-25(48)14-31(43(24,8)27(26)11-12-42(28,32)7)59-40-36(34(51)29(49)17-53-40)60-41-38(58-23(6)47)37(57-22(5)46)35(20(3)55-41)56-21(4)45/h9,19-20,25-41,48-52H,1,10-17H2,2-8H3/t19-,20-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI Key |

MBDYQOIVJMSYGC-KOSUSYEFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O |

Synonyms |

draconin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Draconin Red’s ESIPT involves two distinct proton transfer sites , enabling bidirectional interconversion between PS’ and PA’ . Fluorescein’s ESIPT is unidirectional and pH-sensitive.

- The energy barrier for PS→PA conversion in Draconin Red (162 meV in S₀) is significantly lower in the excited state (23 meV for PS→PA), facilitating ultrafast isomerization .

Spectral and Dynamical Behavior

Key Differences :

- Draconin Red exhibits dual emission bands from PS’ and PA’, whereas fluorescein’s emission is singular and pH-modulated.

- The vibrational cooling phase in Draconin Red (500–700 fs) is absent in fluorescein, which undergoes rapid, single-step ESIPT .

Functional and Application-Based Comparison

Key Insights :

- Draconin Red’s structural symmetry enables bidirectional ESIPT, making it superior for applications requiring reversible molecular states (e.g., optical sensors) .

- Fluorescein remains preferable for bioimaging due to its water solubility and established modification protocols.

Critical Analysis of Research Findings

- Ultrafast Dynamics : Draconin Red’s ESIPT occurs in <150 fs , faster than most synthetic dyes, due to reduced energy barriers in excited states .

- Wavelength-Dependent Behavior : Excitation at 485 nm preferentially populates PS, while 537 nm excites PA, enabling selective control of ESIPT pathways .

- Theoretical Limitations : Quantum calculations predict qualitative trends (e.g., activation energies) but lack precision for quantitative modeling of coupled electron-nuclear motion .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for the initial isolation and structural characterization of Draconin A to ensure reproducibility?

- Answer : Begin with a literature review to identify gaps in existing isolation protocols (e.g., solvent systems, chromatographic techniques). Use standardized procedures for compound extraction (e.g., column chromatography, HPLC) and validate purity via NMR, mass spectrometry, and X-ray crystallography. Document experimental conditions (temperature, pH, solvent ratios) meticulously to enable replication . For novel compounds, include spectral data and purity metrics in supplementary materials to align with journal guidelines .

Q. How should researchers design bioactivity assays for this compound to minimize variability across studies?

- Answer : Define clear in vitro or in vivo models (e.g., cancer cell lines, enzymatic targets) and control groups. Use validated assays (e.g., MTT for cytotoxicity, ELISA for protein interactions) with triplicate measurements. Report IC₅₀ values, dose-response curves, and statistical methods (e.g., ANOVA). Address confounding variables (e.g., solvent effects, cell passage number) in the experimental design .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

- Answer : Prioritize specificity and sensitivity. For plant extracts, use LC-MS/MS with internal standards (e.g., deuterated analogs) to account for matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates). Compare results with orthogonal techniques (e.g., UV-Vis spectroscopy) to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Answer : Conduct a systematic review to identify methodological disparities (e.g., assay conditions, cell types). Replicate key experiments under controlled variables. Use pathway analysis (e.g., RNA-seq, proteomics) to map bioactivity networks. Apply contradiction frameworks to distinguish principal factors (e.g., dose-dependent effects vs. off-target interactions) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Employ modular synthetic routes (e.g., Suzuki coupling, click chemistry) to introduce functional groups. Use computational tools (e.g., molecular docking) to predict binding affinities. Validate synthetic yields and stereochemistry via chiral HPLC and NOESY. Compare bioactivity data against the parent compound to identify critical pharmacophores .

Q. How should multi-omics datasets (genomics, metabolomics) be integrated to elucidate this compound’s biosynthetic pathways in source organisms?

- Answer : Combine transcriptomic data (RNA-seq) with metabolomic profiling (LC-MS) to correlate gene expression with metabolite abundance. Use co-expression networks (e.g., WGCNA) to prioritize candidate genes. Validate hypotheses via heterologous expression in model systems (e.g., E. coli, yeast) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀ values. Use cluster analysis to subgroup cell responses. Address heterogeneity via mixed-effects models or Bayesian hierarchical frameworks .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical models?

- Answer : Blind experimenters to treatment groups during data collection. Use randomized animal/cell allocation and power analysis to determine sample sizes. Disclose conflicts of interest and publish negative results to reduce publication bias .

Table: Key Variables to Control in this compound Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.